4-Piperidylbutanoic acid
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Overview
Description
2-(PIPERIDIN-4-YL)BUTANOIC ACID is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is utilized in multiple scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(PIPERIDIN-4-YL)BUTANOIC ACID typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, and nickel . Another method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to produce enantiomerically enriched piperidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydrogenation processes and the use of advanced catalytic systems to ensure high yield and purity. The development of cost-effective and efficient synthetic methods is a key focus in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions: 2-(PIPERIDIN-4-YL)BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are frequently used.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids .
Scientific Research Applications
2-(PIPERIDIN-4-YL)BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(PIPERIDIN-4-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in NAD biosynthesis, which is crucial for cellular metabolism . The compound’s ability to modulate these pathways makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Piperidine: A basic structure that serves as a building block for many derivatives.
Piperine: An alkaloid with antioxidant properties found in black pepper.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness: 2-(PIPERIDIN-4-YL)BUTANOIC ACID is unique due to its specific structure that allows for diverse chemical modifications and its significant role in inhibiting NAD biosynthesis. This makes it distinct from other piperidine derivatives that may not have the same range of applications or potency .
Properties
IUPAC Name |
2-piperidin-4-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-8(9(11)12)7-3-5-10-6-4-7/h7-8,10H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKGNAJYMLCSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCNCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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